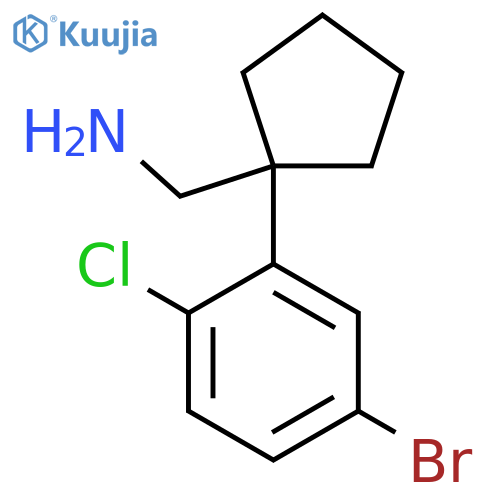

Cas no 1891742-94-1 (1-(5-bromo-2-chlorophenyl)cyclopentylmethanamine)

1-(5-bromo-2-chlorophenyl)cyclopentylmethanamine 化学的及び物理的性質

名前と識別子

-

- 1-(5-bromo-2-chlorophenyl)cyclopentylmethanamine

- 1891742-94-1

- [1-(5-bromo-2-chlorophenyl)cyclopentyl]methanamine

- EN300-1910727

-

- インチ: 1S/C12H15BrClN/c13-9-3-4-11(14)10(7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2

- InChIKey: WBVGVNWJWPXOEF-UHFFFAOYSA-N

- SMILES: BrC1=CC=C(C(=C1)C1(CN)CCCC1)Cl

計算された属性

- 精确分子量: 287.00764g/mol

- 同位素质量: 287.00764g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 1

- 重原子数量: 15

- 回転可能化学結合数: 2

- 複雑さ: 216

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- XLogP3: 3.9

1-(5-bromo-2-chlorophenyl)cyclopentylmethanamine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1910727-10.0g |

[1-(5-bromo-2-chlorophenyl)cyclopentyl]methanamine |

1891742-94-1 | 10g |

$3929.0 | 2023-06-01 | ||

| Enamine | EN300-1910727-0.1g |

[1-(5-bromo-2-chlorophenyl)cyclopentyl]methanamine |

1891742-94-1 | 0.1g |

$804.0 | 2023-09-17 | ||

| Enamine | EN300-1910727-1g |

[1-(5-bromo-2-chlorophenyl)cyclopentyl]methanamine |

1891742-94-1 | 1g |

$914.0 | 2023-09-17 | ||

| Enamine | EN300-1910727-10g |

[1-(5-bromo-2-chlorophenyl)cyclopentyl]methanamine |

1891742-94-1 | 10g |

$3929.0 | 2023-09-17 | ||

| Enamine | EN300-1910727-0.5g |

[1-(5-bromo-2-chlorophenyl)cyclopentyl]methanamine |

1891742-94-1 | 0.5g |

$877.0 | 2023-09-17 | ||

| Enamine | EN300-1910727-2.5g |

[1-(5-bromo-2-chlorophenyl)cyclopentyl]methanamine |

1891742-94-1 | 2.5g |

$1791.0 | 2023-09-17 | ||

| Enamine | EN300-1910727-5.0g |

[1-(5-bromo-2-chlorophenyl)cyclopentyl]methanamine |

1891742-94-1 | 5g |

$2650.0 | 2023-06-01 | ||

| Enamine | EN300-1910727-0.05g |

[1-(5-bromo-2-chlorophenyl)cyclopentyl]methanamine |

1891742-94-1 | 0.05g |

$768.0 | 2023-09-17 | ||

| Enamine | EN300-1910727-1.0g |

[1-(5-bromo-2-chlorophenyl)cyclopentyl]methanamine |

1891742-94-1 | 1g |

$914.0 | 2023-06-01 | ||

| Enamine | EN300-1910727-5g |

[1-(5-bromo-2-chlorophenyl)cyclopentyl]methanamine |

1891742-94-1 | 5g |

$2650.0 | 2023-09-17 |

1-(5-bromo-2-chlorophenyl)cyclopentylmethanamine 関連文献

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

1-(5-bromo-2-chlorophenyl)cyclopentylmethanamineに関する追加情報

Professional Introduction to Compound with CAS No. 1891742-94-1 and Product Name: 1-(5-bromo-2-chlorophenyl)cyclopentylmethanamine

The compound with the CAS number 1891742-94-1 and the product name 1-(5-bromo-2-chlorophenyl)cyclopentylmethanamine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both bromo and chloro substituents on the aromatic ring, coupled with a cyclopentylmethanamine moiety, suggests a rich chemical space for interaction with biological targets.

In recent years, the development of novel heterocyclic compounds has been a focal point in the pharmaceutical industry. The structural motif of 1-(5-bromo-2-chlorophenyl)cyclopentylmethanamine aligns well with this trend, as it incorporates elements known to enhance binding affinity and selectivity. The bromo and chloro groups are particularly noteworthy, as they serve as versatile handles for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are instrumental in constructing more complex molecular architectures, which can be tailored to achieve desired pharmacological properties.

One of the most compelling aspects of this compound is its potential as a scaffold for developing small-molecule inhibitors. The cyclopentylmethanamine group introduces a rigid cyclic structure that can mimic natural product scaffolds, while the aromatic ring provides a platform for hydrogen bonding and hydrophobic interactions with biological targets. Current research in drug discovery increasingly emphasizes the importance of molecular rigidity in enhancing binding stability and reducing off-target effects. The structural features of 1-(5-bromo-2-chlorophenyl)cyclopentylmethanamine make it an attractive candidate for further exploration in this context.

Recent studies have highlighted the role of arylcycloalkylamines in modulating enzyme activity and receptor binding. For instance, derivatives of this class have shown promise in inhibiting kinases and other enzyme targets relevant to cancer therapy. The 5-bromo-2-chlorophenyl substituent is particularly interesting, as it has been shown to enhance metabolic stability while maintaining high affinity for biological targets. This balance is crucial for developing drugs that exhibit both efficacy and an acceptable pharmacokinetic profile.

The synthesis of 1-(5-bromo-2-chlorophenyl)cyclopentylmethanamine involves multi-step organic transformations that showcase modern synthetic methodologies. Key steps include the formation of the cyclopentane ring via intramolecular cyclization followed by functionalization of the aromatic ring with bromine and chlorine atoms. Advances in catalytic systems have enabled more efficient and selective transformations, reducing the need for harsh conditions and minimizing byproduct formation. These improvements are essential for scaling up production while maintaining high purity standards.

In terms of biological activity, preliminary data suggest that 1-(5-bromo-2-chlorophenyl)cyclopentylmethanamine exhibits inhibitory effects on certain enzymatic pathways. While specific target identification is still under investigation, the compound's structural features suggest potential applications in treating inflammatory diseases and neurological disorders. The ability to fine-tune its pharmacological properties through structural modifications offers a promising route toward developing novel therapeutics.

The compound's potential also extends to its role as an intermediate in more complex drug candidates. By serving as a building block, it can be incorporated into larger molecules designed to interact with multiple targets simultaneously. This approach is particularly relevant in contemporary drug discovery, where polypharmacicity is increasingly recognized as a strategy to enhance therapeutic outcomes. The versatility of 1-(5-bromo-2-chlorophenyl)cyclopentylmethanamine makes it a valuable asset in medicinal chemistry libraries.

From a computational chemistry perspective, virtual screening techniques have been employed to identify promising derivatives of this compound. Molecular docking studies have revealed that modifications at the cyclopentylmethanamine group can significantly alter binding affinity to protein targets. These insights guide experimental efforts toward optimizing potency and selectivity. The integration of experimental data with computational modeling underscores the importance of interdisciplinary approaches in modern drug discovery.

The environmental impact of synthesizing such compounds is also a consideration in their development. Efforts are underway to implement green chemistry principles, reducing waste and energy consumption during production processes. Techniques such as flow chemistry and solvent-free reactions are being explored to minimize environmental footprint while maintaining high yields and purity standards.

In conclusion, 1-(5-bromo-2-chlorophenyl)cyclopentylmethanamine (CAS No. 1891742-94-1) represents a significant contribution to pharmaceutical chemistry. Its unique structural features offer opportunities for developing novel therapeutics with applications across multiple disease areas. As research continues to uncover its potential, this compound will likely play an important role in future drug development efforts.

1891742-94-1 (1-(5-bromo-2-chlorophenyl)cyclopentylmethanamine) Related Products

- 2734772-95-1(5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde)

- 302548-46-5(2-methoxy-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide)

- 450336-72-8(N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide)

- 1806538-28-2(1-Bromo-3-(3-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one)

- 2228907-16-0(2-{1-(hydroxymethyl)cyclopropylmethyl}-4-methylphenol)

- 1344250-02-7(methyl 2-amino-3-(furan-3-yl)propanoate)

- 2199601-88-0(6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile)

- 2319838-88-3(3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one)

- 2228337-10-6(1-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropylethan-1-one)

- 896351-30-7(N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide)